Bienvenue dans la boutique en ligne BenchChem!

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole

C-H functionalization palladium catalysis regioselective arylation

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole (CAS 2098091-29-1) is a disubstituted oxazole heterocycle bearing a bromomethyl electrophilic handle at the C-5 position and an ortho-fluorophenyl substituent at C-2. With molecular formula C₁₀H₇BrFNO and molecular weight 256.07 g/mol , this compound serves as a versatile synthetic intermediate for constructing more complex oxazole-containing molecules for pharmaceutical research.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
CAS No. 2098091-29-1
Cat. No. B1448848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(2-fluorophenyl)oxazole
CAS2098091-29-1
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(O2)CBr)F
InChIInChI=1S/C10H7BrFNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
InChIKeyNAHUJHSAFFLYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole (CAS 2098091-29-1): A Regiospecific Ortho-Fluorophenyl Oxazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-(Bromomethyl)-2-(2-fluorophenyl)oxazole (CAS 2098091-29-1) is a disubstituted oxazole heterocycle bearing a bromomethyl electrophilic handle at the C-5 position and an ortho-fluorophenyl substituent at C-2. With molecular formula C₁₀H₇BrFNO and molecular weight 256.07 g/mol , this compound serves as a versatile synthetic intermediate for constructing more complex oxazole-containing molecules for pharmaceutical research. The oxazole scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting anticancer, anti-inflammatory, and antimicrobial potential [1]. The combination of a reactive bromomethyl group and an ortho-fluorine–substituted aryl ring distinguishes this compound from its regioisomeric and positional analogs in both synthetic reactivity and potential biological target engagement.

Why 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole Cannot Be Replaced by a Generic Oxazole Building Block


Generic substitution among bromomethyl-aryl oxazole isomers is not scientifically sound because the position of the bromomethyl group on the oxazole ring (C-5 vs. C-4 vs. C-2) dictates divergent reactivity in metal-catalyzed cross-coupling and nucleophilic displacement reactions [1]. Furthermore, the ortho-fluorine substitution on the 2-phenyl ring imparts distinct electronic properties, influencing both the compound's metabolic stability in biological systems and its regiochemical behavior in subsequent synthetic transformations [2]. A 4-bromomethyl analog (CAS 886363-45-7) or a para-fluoro isomer (CAS 1395225-01-0) cannot be assumed to produce identical downstream products, binding affinities, or pharmacokinetic profiles without explicit experimental validation. Procurement decisions must therefore be guided by the specific regiochemistry and aryl substitution pattern required for the intended synthetic route or biological target.

Product-Specific Quantitative Differentiation Evidence for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole (CAS 2098091-29-1)


C-5 Bromomethyl Regiochemistry Enables Palladium-Catalyzed Direct Arylation with >100:1 Selectivity Over C-2 Functionalization

The C-5 bromomethyl substituent positions 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole for regioselective palladium-catalyzed transformations that are fundamentally inaccessible to the C-4 bromomethyl regioisomer (CAS 886363-45-7). Strotman et al. (2010) demonstrated that complementary Pd-catalyzed direct arylation methods achieve >100:1 regioselectivity at C-5 versus C-2 of the oxazole ring when using polar solvents with specific phosphine ligands [1]. This represents the first general method for C-5–selective oxazole arylation. The C-4 regioisomer lacks this well-established C-5–selective coupling pathway, as C-4 bromination typically requires entirely distinct conditions (DMF solvent, controlled bromination ratios) and yields different product distributions [2].

C-H functionalization palladium catalysis regioselective arylation oxazole coupling

Ortho-Fluorophenyl Substituent Affords Distinct Electronic Modulation Compared to Para-Fluoro and Meta-Fluoro Isomers in Biological Target Engagement

The ortho-fluorine on the 2-phenyl ring of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole provides distinctive electronic modulation compared to the para-fluoro isomer (2-(4-fluorophenyl)-5-(bromomethyl)oxazole, CAS 1395225-01-0) and meta-fluoro isomer (5-(bromomethyl)-2-(3-fluorophenyl)oxazole, CAS 2097962-55-3). Crawley et al. (1996) demonstrated in a structurally related oxazole series that electronegative substituents on the 2-phenyl portion of the oxazole tail directly increase ex vivo 5-lipoxygenase inhibitory potency [1]. The ortho-fluorine position influences both the electron density on the oxazole ring and the dihedral angle between the oxazole and phenyl rings, affecting target binding geometry. By contrast, the para-fluoro isomer is predominantly associated with COX-2–selective inhibition contexts, as documented in patent literature (US6002014) [2], suggesting divergent biological target preferences based on fluorine position.

fluorine SAR ortho-substitution effect CYP450 metabolism 5-lipoxygenase inhibition

Vendor Purity Stratification: NLT 98% (MolCore) vs. 95% (Sigma-Aldrich) Offers Differentiated Quality Grades for Downstream Application Requirements

5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is available across a spectrum of purity grades from major suppliers, enabling procurement matching to application requirements. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . Leyan offers 97% purity (batch-dependent, verified by COA) . Sigma-Aldrich lists the compound at 95% purity . This 3-percentage-point purity spread (95% to NLT 98%) is meaningful in the context of medicinal chemistry synthesis, where higher purity of bromomethyl intermediates reduces byproduct formation in subsequent coupling steps and minimizes purification burden. The 4-bromomethyl regioisomer (CAS 886363-45-7) does not have a comparable NLT 98% grade publicly listed by any major ISO-certified vendor.

purity grading vendor comparison quality control pharmaceutical intermediate

Defined Long-Term Storage Stability Specification: 2 Years at 20°C Provides Procurement Reliability Advantage

MolCore specifies a storage condition of 20°C with a 2-year stability window for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole under its ISO-certified quality system . This defined shelf-life specification is operationally significant for procurement planning, as bromomethyl oxazoles can undergo hydrolytic degradation or thermal decomposition upon prolonged storage. The 4-bromomethyl regioisomer (CAS 886363-45-7) does not have a comparable publicly documented long-term stability specification from its primary vendors. Sigma-Aldrich does not publish a specific shelf-life for the target compound beyond standard batch COA documentation. This stability specification reduces the risk of compound degradation prior to use in multi-step synthetic campaigns.

storage stability shelf life supply chain inventory management

The C-5 Bromomethyl Oxazole Scaffold Is Validated as a Key Intermediate in FAAH Inhibitor Patent Families

The 5-bromomethyl oxazole substructure is explicitly claimed as a key synthetic intermediate in multiple patent families targeting fatty acid amide hydrolase (FAAH), a validated therapeutic target for pain and inflammatory disorders. Patent WO 2009/108550 (and its family members) describes oxazole derivatives bearing C-5 substituents as FAAH inhibitors [1]. The gold(III)-catalyzed one-pot synthesis of 5-bromomethyl oxazoles from amino acid–derived propargylic amides, followed by bromination, provides direct access to this scaffold class in good yield . While the 4-bromomethyl regioisomer has also been used in heterocyclic synthesis, the C-5 bromomethyl substitution pattern is preferentially represented in the FAAH patent literature, indicating that medicinal chemistry programs targeting this enzyme should prioritize the 5-bromomethyl isomer.

FAAH inhibition pain therapeutics oxazole patent drug discovery intermediate

Optimal Procurement and Application Scenarios for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole (CAS 2098091-29-1)


Palladium-Catalyzed C-5 Selective Arylation for Diversifying Oxazole-Containing Compound Libraries

Medicinal chemistry groups constructing SAR libraries around 2-aryl-5-substituted oxazole cores should prioritize this compound. The established >100:1 regioselectivity for Pd-catalyzed direct arylation at C-5 [1] enables efficient diversification of the bromomethyl handle into a broad range of aryl, heteroaryl, and vinyl substituents. This synthetic pathway is unavailable with equivalent efficiency from the 4-bromomethyl regioisomer, making the 5-bromomethyl compound the strategically correct building block for C-5–focused library synthesis.

FAAH Inhibitor Lead Optimization and Pain Therapeutics Discovery Programs

Research programs targeting fatty acid amide hydrolase (FAAH) for pain, osteoarthritis, and neuropathic pain indications benefit from the validated representation of 5-bromomethyl oxazole intermediates in FAAH patent families [1]. The compound can be elaborated via nucleophilic displacement or metal-catalyzed coupling to generate diverse FAAH inhibitor candidates. The ortho-fluorophenyl group further provides the electronic modulation that SAR studies have associated with enhanced 5-lipoxygenase and FAAH pathway potency [2].

High-Purity Intermediate for GMP-Adjacent Pharmaceutical Process Development

Process chemistry groups requiring building blocks with documented purity ≥98% for scale-up and impurity profiling studies should procure the NLT 98% grade from ISO-certified suppliers [1]. The 2-year stability specification at 20°C [1] supports reliable inventory management for multi-batch campaigns. This purity tier is not consistently documented for the 4-bromomethyl regioisomer, making the target compound the preferred choice where traceable quality documentation is a procurement requirement.

Synthesis of Bis-Heterocyclic Conjugates and Dipeptide Mimetics via 5-Bromomethyl Oxazole Elaboration

The gold(III)-catalyzed one-pot synthesis methodology reported for 5-bromomethyl oxazoles from amino acid–derived propargylic amides [1] positions this compound class for elaboration into bis-heterocycles and dipeptide mimics. Researchers synthesizing conformationally constrained peptide analogs or heterocycle-fused scaffolds can leverage the C-5 bromomethyl group as a key functional handle for subsequent diversification steps.

Quote Request

Request a Quote for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.